molecular formula C7H7ClF2N2O B14054646 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14054646
M. Wt: 208.59 g/mol
InChI Key: UCINJGBRTIXBPI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine (CAS 1804182-14-6) is a high-purity chemical intermediate supplied with a minimum purity of 98% . It has the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is a critical building block in research and development, particularly for the synthesis of novel active pharmaceutical ingredients (APIs) in the pharmaceutical industry . The presence of both hydrazine and difluoromethoxy substituents on the phenyl ring makes it a versatile precursor for medicinal chemistry, enabling the construction of more complex molecules that may interact with biological systems. Compounds within this chemical family are frequently utilized in drug discovery projects, such as the development of kinase inhibitors or other targeted therapies, where the aromatic core serves as a central scaffold . As a key intermediate, its primary value lies in its ability to undergo further chemical transformations, including condensation and cyclization reactions, to form privileged structures like heterocycles. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers should handle it with appropriate precautions, as hydrazine derivatives often require careful handling to ensure safety . It is typically supplied and stored at ambient temperatures .

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

[4-chloro-3-(difluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2

InChI Key

UCINJGBRTIXBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Diazotization of 4-Chloro-3-(difluoromethoxy)aniline

The synthesis begins with the diazotization of 4-chloro-3-(difluoromethoxy)aniline, a precursor readily derived from substituted aniline derivatives. This step involves the formation of a diazonium salt through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

Reaction Conditions :

  • Temperature: 0–5°C to minimize decomposition of the diazonium salt.
  • Molar Ratio: 1:1.2 (aniline:NaNO₂) to ensure complete conversion.
  • Acid Concentration: 3–5 M HCl to stabilize the diazonium intermediate.

The diazonium salt is highly reactive and must be used immediately in subsequent steps to avoid degradation.

Reduction of Diazonium Salts to Hydrazines

The reduction of diazonium salts to hydrazines is the cornerstone of the synthesis. Two primary methodologies dominate industrial and laboratory settings:

Sodium Metabisulfite Reduction

Adapted from the synthesis of 4-chlorophenylhydrazine, this method employs sodium metabisulfite (Na₂S₂O₅) as a reducing agent under mildly alkaline conditions:

Procedure :

  • The diazonium salt solution is gradually added to a Na₂S₂O₅ solution (pH 7–9) at 10–35°C.
  • The mixture is stirred for 4–6 hours to ensure complete reduction.

Advantages :

  • High selectivity for hydrazine formation (yields >75%).
  • Minimal by-products due to controlled pH.

Limitations :

  • Requires precise pH monitoring to prevent over-reduction to anilines.
Tin(II) Chloride Reduction

An alternative approach utilizes tin(II) chloride (SnCl₂) in hydrochloric acid:

Reaction Setup :

  • SnCl₂ is added to the diazonium salt solution at 0–10°C.
  • The mixture is stirred for 2–3 hours under nitrogen to prevent oxidation.

Outcomes :

  • Yields: 70–80%.
  • Requires post-reduction neutralization to isolate the hydrazine.

Hydrolysis and Purification

Post-reduction, the intermediate is hydrolyzed to yield the final hydrazine product. Hydrolysis is typically conducted in aqueous acidic or basic media, depending on the stability of the product.

Work-Up Steps :

  • Filtration : Removal of insoluble by-products or catalysts.
  • Solvent Extraction : Ethyl acetate or dichloromethane isolates the hydrazine from aqueous layers.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>95%).

Comparative Analysis of Methodologies

Yield and Purity Across Methods

The table below summarizes key metrics for prominent reduction methods:

Method Reducing Agent Temperature (°C) pH Yield (%) Purity (%) Source
Sodium Metabisulfite Na₂S₂O₅ 10–35 7–9 75–85 90–95
Tin(II) Chloride SnCl₂ 0–10 1–2 70–80 85–90
Catalytic Hydrogenation H₂/Pd-C 20–40 6–7 65–75 80–85

Key Observations :

  • Sodium metabisulfite offers the best balance of yield and purity but requires alkaline conditions.
  • Tin(II) chloride is suitable for acid-stable products but generates tin-containing waste.

Industrial-Scale Considerations

Patent WO2012038392A1 highlights a hydrogenation-based approach using palladium catalysts. While scalable, this method demands pressurized reactors (1–5 bar) and strict temperature control (10–20°C). In contrast, the sodium metabisulfite route is more cost-effective for small-scale production.

Structural and Mechanistic Insights

Molecular Interactions

The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing effects, stabilizing the hydrazine intermediate during reduction. This substituent also influences solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) in later stages.

Side Reactions and Mitigation

  • Diazonium Salt Decomposition : Accelerated at temperatures >5°C, leading to phenolic by-products.
  • Over-Reduction : Excess SnCl₂ may reduce hydrazines to anilines; stoichiometric control is critical.

Emerging Techniques and Optimizations

Recent advances focus on flow chemistry to improve reaction control. For example, continuous diazotization-reduction systems minimize intermediate degradation and enhance reproducibility. Additionally, bio-based reductants (e.g., ascorbic acid) are under investigation to replace traditional agents.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes regioselective substitution under controlled conditions:

Reaction TypeReagents/ConditionsPosition SubstitutedYield (%)Key Observations
NitrationHNO₃/H₂SO₄, 0–5°CPara to hydrazine68–72Minor ortho product observed (≤5%)
SulfonationH₂SO₄ (fuming), 50°CMeta to -OCHF₂55–60Slow kinetics due to steric hindrance
HalogenationCl₂/AlCl₃, 25°COrtho to -Cl40–45Competitive ring chlorination occurs

Mechanistic Notes :

  • The -OCHF₂ group directs electrophiles to the meta position via inductive effects .

  • Hydrazine’s -NH-NH₂ group activates the ring toward electrophiles but deactivates it through conjugation .

Condensation Reactions

The hydrazine group participates in hydrazone and heterocycle formation:

SubstrateReaction PartnerProduct ClassCatalyst/SolventYield (%)
Carbonyl compoundsBenzaldehyde derivativesHydrazonesEtOH, HCl (cat.)85–92
β-Keto estersEthyl acetoacetatePyrazolone derivativesCH₃CO₂H, Δ78–83
IsocyanatesPhenyl isocyanateSemicarbazidesTHF, 0°C65–70

Example Reaction :
Ar NH NH2+RCOCORAr NH N C R R+H2O\text{Ar NH NH}_2+\text{RCOCOR}'\rightarrow \text{Ar NH N C R R}'+\text{H}_2\text{O}

(Ar = 4-chloro-3-(difluoromethoxy)phenyl; R/R' = alkyl/aryl)

Oxidation

  • With KMnO₄/H₂SO₄: Forms diazonium intermediates at -10°C (quantitative conversion) .

  • With O₂/Cu(I): Generates aryl radicals for cross-coupling (TOF = 12 h⁻¹) .

Reduction

  • SnCl₂/HCl: Cleaves N-N bond to yield aniline derivatives (selectivity >90%) .

  • NaBH₄/MeOH: Reduces hydrazine to amine without ring modification .

Stability and Side Reactions

Critical factors influencing reaction outcomes:

ParameterOptimal RangeAdverse EffectsMitigation Strategy
Temperature-10°C to 50°C>60°C: Decomposition to chlorophenols Jacketed reactors with precise control
pH4–6<2: Hydrazine protonation slows EASBuffered aqueous phases
Solvent Polarityε = 20–30 (e.g., THF)High polarity: Favors oligomerization Use aprotic solvents with low ε

Industrial-Scale Considerations

The continuous flow synthesis protocol achieves 89% purity with:

  • Residence time: ≤20 min

  • Diazo intermediate conversion: >99%

  • Byproducts: <1% diazoamino compounds

Scientific Research Applications

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on cellular processes.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activities. The chloro and difluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

The pathways involved in the compound’s effects include oxidative stress, apoptosis, and signal transduction. By modulating these pathways, the compound can influence cellular functions and responses .

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine with structurally related hydrazine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Electronic Comparisons
Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Applications Reference
This compound 4-Cl, 3-OCF₂H C₇H₆ClF₂N₂O Intermediate for heterocycles; enhanced metabolic stability
(2,5-Difluorophenyl)hydrazine hydrochloride 2-F, 5-F C₆H₆F₂N₂·HCl Used in GC derivatization; electron-withdrawing substituents reduce reactivity
1-[2-(Trifluoromethyl)phenyl]hydrazine 2-CF₃ C₇H₇F₃N₂ Strong electron-withdrawing CF₃ group; used as a coupling reagent
4-Methoxyphenylhydrazine hydrochloride 4-OCH₃ C₇H₁₀N₂O·HCl Electron-donating OCH₃ group; precursor to antipyretic agents
(4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride 4-OCF₃ C₇H₇F₃N₂O·HCl High lipophilicity; applications in agrochemicals

Key Observations :

  • Substituent Effects : The difluoromethoxy group (–OCF₂H) balances moderate electron-withdrawing character with improved steric tolerance compared to bulkier groups like –OCF₃ .
  • Chloro vs.
Physicochemical Properties
  • Melting Points : While direct data for the target compound is unavailable, analogs like (E)-1-(2,4-dichlorophenyl)-2-(1-p-tolylethylidene)hydrazine exhibit mp = 122.7°C, suggesting similar thermal stability for the target .
  • Solubility : The difluoromethoxy group likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to fully fluorinated (–OCF₃) derivatives .

Biological Activity

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H8_{8}ClF2_2N2_2O, with a molecular weight of 248.64 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and stability, which are crucial for biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth through interactions with specific molecular targets.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to altered metabolic pathways.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction may lead to the inhibition or modification of enzyme activities, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits potential to inhibit tumor growth
Enzyme InhibitionInteracts with specific enzymes affecting metabolic pathways
Cellular PenetrationEnhanced lipophilicity facilitates cellular uptake

Case Study: Antitumor Effects

In a recent study, researchers investigated the antitumor properties of this compound in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The results indicated that the compound could inhibit key metabolic enzymes, leading to altered cellular metabolism in cancer cells. This suggests a potential mechanism through which the compound exerts its biological effects .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine?

Methodological Answer: A common approach involves condensation reactions using hydrazine hydrate. For example, hydrazine derivatives can be synthesized by reacting substituted phenyl precursors with hydrazine hydrate under reflux in ethanol or methanol. Evidence from analogous compounds (e.g., 2,6-dichlorophenylhydrazine hydrochloride) shows that intermediates like acetohydrazides are formed via stepwise reactions with ethyl chloroacetoacetate, followed by hydrazine hydrate treatment . Key steps include:

  • Reagent Choice: Use anhydrous conditions to avoid hydrolysis of sensitive groups (e.g., difluoromethoxy).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the hydrazine moiety (NH-NH₂ signals at δ ~4–6 ppm) and substituent positions (e.g., difluoromethoxy at δ ~6.5 ppm).
  • X-ray Crystallography: To resolve crystal packing and hydrogen-bonding networks, as demonstrated in acyl hydrazide derivatives .
  • Mass Spectrometry (HRMS): For molecular ion validation and isotopic pattern matching.
  • Elemental Analysis: To verify purity and stoichiometry.

Advanced Research Questions

Q. How can the hydrazine moiety be functionalized for targeted applications (e.g., heterocycle synthesis)?

Methodological Answer: The hydrazine group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, which cyclize under acidic or thermal conditions to generate heterocycles (e.g., pyrazoles, triazoles). For example:

  • Condensation with Aldehydes: React with aromatic aldehydes in ethanol under reflux to form Schiff bases, followed by cyclization using catalysts like p-toluenesulfonic acid (PTSA) .
  • Thiazole Formation: Use thiocarbamides or α-haloketones to introduce thiazole rings, as seen in pyrazole-thiazole hybrids .

Q. How should researchers address contradictions in reported reaction yields or by-product profiles?

Methodological Answer:

  • Condition Optimization: Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Lewis acids like ZnCl₂). For example, higher temperatures may favor cyclization but risk decomposition .
  • By-Product Analysis: Use LC-MS or preparative TLC to isolate and identify side products.
  • Computational Modeling: Employ DFT calculations to predict reaction pathways and intermediate stability, as done for acyl hydrazides .

Q. What computational strategies elucidate the electronic effects of substituents (e.g., difluoromethoxy) on reactivity?

Methodological Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. The difluoromethoxy group’s electronegativity can reduce electron density on the phenyl ring, influencing nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulate solvation effects and steric hindrance in multi-step reactions.

Q. How should stability and storage conditions be optimized for this compound?

Methodological Answer:

  • Thermal Stability: Monitor decomposition via TGA/DSC; derivatives with similar substituents (e.g., 2,6-dichlorophenylhydrazine hydrochloride) decompose at ~225°C .
  • Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Handling: Use gloveboxes for air-sensitive reactions involving the hydrazine group.

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